Elsholtziaketon

Übersicht

Beschreibung

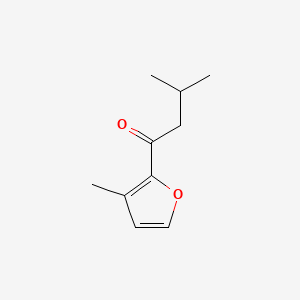

3-methyl-1-(3-methylfuran-2-yl)butan-1-one is a naturally occurring monoterpenoid compound found in the essential oils of certain plants, particularly those in the genus Elsholtzia. It is known for its distinctive aroma and has been studied for its various biological activities. The chemical formula of 3-methyl-1-(3-methylfuran-2-yl)butan-1-one is C10H14O2, and it has a molecular weight of 166.2170 .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Elsholtziaketone is a naturally occurring monoterpenoid

Mode of Action

It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but how it interacts with its targets and the resulting changes are not well-documented. More studies are needed to elucidate this.

Biochemical Pathways

Elsholtziaketone is synthesized via the cis-citral pathway in Perilla plants

Result of Action

It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but the specific molecular and cellular effects of its action are not well-documented. More studies are needed to elucidate this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds

Biochemische Analyse

Biochemical Properties

Elsholtziaketone plays a significant role in biochemical reactions within plants. It is involved in the biosynthesis of essential oils and interacts with various enzymes and proteins. One of the key enzymes it interacts with is limonene synthase, which is crucial for the formation of cyclic monoterpenes. Elsholtziaketone is formed from cis-citral through an oxidation step that requires the presence of specific genes . The interactions between elsholtziaketone and these enzymes are essential for the production of the compound and its subsequent biochemical roles.

Cellular Effects

Elsholtziaketone influences various cellular processes in plants. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in the biosynthesis of other monoterpenes and phenylpropanoids . Additionally, elsholtziaketone impacts cellular metabolism by altering the flux of metabolites through different biochemical pathways, thereby influencing the overall metabolic profile of the cells.

Molecular Mechanism

The molecular mechanism of elsholtziaketone involves its interaction with specific biomolecules within the cell. It binds to enzymes such as limonene synthase, inhibiting or activating their activity depending on the context . This binding interaction leads to changes in gene expression, particularly those genes involved in the biosynthesis of other monoterpenes. Elsholtziaketone also affects enzyme activity by altering their conformation, thereby influencing their catalytic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of elsholtziaketone have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity Long-term studies have shown that elsholtziaketone can have lasting effects on cellular function, including sustained changes in gene expression and metabolic profiles

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of elsholtziaketone vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At high doses, elsholtziaketone can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are important for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

Elsholtziaketone is involved in several metabolic pathways within plants. It interacts with enzymes such as limonene synthase and other monoterpene synthases, influencing the production of various monoterpenes The compound also affects the levels of metabolites in these pathways, altering the overall metabolic flux

Transport and Distribution

Within cells and tissues, elsholtziaketone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall activity and function. These transport and distribution mechanisms are crucial for understanding how elsholtziaketone exerts its effects within the organism.

Subcellular Localization

Elsholtziaketone exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s biochemical roles, as they determine where it can interact with other biomolecules and exert its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-methyl-1-(3-methylfuran-2-yl)butan-1-one can be synthesized through several methods. One notable method involves the reaction of 3-methyl-2-furancarbonitrile with isobutylmagnesium bromide, followed by Friedel-Crafts acylation of 3-methylfuran . Another method includes the sigmatropic rearrangement of 4-methyl-2-(3-furylmethoxy)pentanenitrile .

Industrial Production Methods: Industrial production of 3-methyl-1-(3-methylfuran-2-yl)butan-1-one typically involves the extraction of essential oils from plants of the genus Elsholtzia. The essential oil is then subjected to various purification processes to isolate 3-methyl-1-(3-methylfuran-2-yl)butan-1-one .

Analyse Chemischer Reaktionen

Types of Reactions: 3-methyl-1-(3-methylfuran-2-yl)butan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-methyl-1-(3-methylfuran-2-yl)butan-1-one can yield various oxidized derivatives, while reduction can produce corresponding alcohols .

Vergleich Mit ähnlichen Verbindungen

Dehydroelsholtzia ketone: A structurally similar compound found in the essential oil of Elsholtzia ciliata.

Perillaketone: Another monoterpenoid found in Perilla frutescens.

Isoegomaketone: Found in Perilla frutescens and has similar biological activities.

Uniqueness: 3-methyl-1-(3-methylfuran-2-yl)butan-1-one is unique due to its specific structure and the distinct biological activities it exhibits. Its presence in the essential oils of Elsholtzia species and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biologische Aktivität

3-Methyl-1-(3-methylfuran-2-yl)butan-1-one, also known as Elsholtziaketone, is a monoterpenoid compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in medicine and industry.

Chemical Structure and Properties

- Chemical Formula : C10H14O2

- Molecular Weight : 166.2170 g/mol

- Natural Sources : Found in essential oils of plants such as Elsholtzia ciliata, Leonurus japonicus, and Perilla frutescens.

The compound is characterized by its distinctive aroma, which contributes to its use in the fragrance industry. Its structural features include a furan ring and a ketone functional group, which are responsible for its unique biological properties.

Biological Activities

Research has demonstrated that 3-methyl-1-(3-methylfuran-2-yl)butan-1-one exhibits several notable biological activities:

-

Antimicrobial Properties :

- Exhibits antibacterial and antifungal activities against various pathogens.

- Studies indicate its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

-

Anti-inflammatory Effects :

- The compound has been shown to suppress the production of inflammatory mediators, contributing to its potential therapeutic benefits in managing inflammatory diseases .

- It may modulate pathways involved in inflammation at the cellular level, suggesting a mechanism for its action .

- Antioxidant Activity :

The biological activity of 3-methyl-1-(3-methylfuran-2-yl)butan-1-one can be attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound interacts with microbial enzymes, which is believed to contribute to its antimicrobial effects.

- Inflammatory Pathways : Ongoing studies are exploring how it may influence signaling pathways associated with inflammation and oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Applications

The diverse biological activities of 3-methyl-1-(3-methylfuran-2-yl)butan-1-one suggest various applications:

- Pharmaceuticals : Potential use in developing anti-inflammatory and antioxidant therapies.

- Food Industry : Its antimicrobial properties could be leveraged for food preservation.

- Fragrance Industry : Valued for its pleasant aroma, it is used in perfumes and scented products.

Eigenschaften

IUPAC Name |

3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGRLGQLDFZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197606 | |

| Record name | Elsholtziaketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-05-1 | |

| Record name | Elsholtziaketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elsholtziaketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of elsholtziaketone, and are there different chemotypes?

A: Elsholtziaketone is a major volatile compound found in certain plant species, most notably Elsholtzia splendens [, , ] and some chemotypes of Perilla frutescens [, ]. Interestingly, not all plants within these species produce elsholtziaketone as the dominant compound. For instance, research has identified three distinct chemotypes of Elsholtzia splendens based on their primary essential oil constituents: dihydrotagentone (DT type), naginataketone (NK type), and elsholtziaketone (EK type) [, ].

Q2: What is the chemical structure of elsholtziaketone?

A: Elsholtziaketone is an aliphatic ketone with the molecular formula C10H14O []. Its structure can be described as 1-(β-methyl-α-furoyl)-2-methyl-1-propene [].

Q3: What are the characteristic aroma properties of elsholtziaketone?

A: Elsholtziaketone possesses a strong, characteristic "rue-like" odor []. It also contributes to the pungent, spicy aroma profile associated with plants like Elsholtzia splendens [].

Q4: How does the presence of elsholtziaketone relate to the genetic makeup of a plant?

A: In Perilla frutescens, the formation of elsholtziaketone is genetically controlled [, , ]. Studies have shown that specific genes influence the biosynthetic pathway of monoterpenes, leading to the accumulation of different major compounds like elsholtziaketone in some chemotypes [].

Q5: What analytical techniques are commonly employed to identify and quantify elsholtziaketone in plant extracts?

A: Researchers commonly use gas chromatography coupled with mass spectrometry (GC-MS) to analyze volatile compounds like elsholtziaketone in plant extracts [, , ]. Extraction methods such as simultaneous steam distillation extraction (SDE) and headspace solid-phase microextraction (HS-SPME) are often utilized in conjunction with GC-MS for identifying and quantifying elsholtziaketone [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.